
4-Bromo-3-fluoroaniline
Overview
Description
4-Bromo-3-fluoroaniline is an organic compound with the chemical formula C6H5BrFN. It is characterized by the presence of bromine and fluorine atoms attached to an aniline ring. This compound is a pale yellow solid and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-fluoroaniline can be synthesized through a multi-step process. One common method involves the bromination of aniline to form 4-bromoaniline, followed by fluorination using sodium fluoride to yield this compound . The reactions typically occur in suitable solvents like acetonitrile or methanol under controlled temperatures.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Bromo-3-fluoroaniline is primarily used as an intermediate in the synthesis of several pharmaceuticals. Its unique halogen substituents enhance its reactivity, making it suitable for developing drugs targeting various diseases, including cancer and infectious diseases. Notably, it has been involved in synthesizing compounds like Tradizolid, an antibiotic used to treat infections caused by Gram-positive bacteria .
Case Study:
A study highlighted the synthesis of a series of bioactive molecules using this compound as a key intermediate. The modifications made to the aniline structure significantly affected the biological activity of the resultant compounds, demonstrating its importance in drug design .
Agrochemical Formulations
Use in Pesticides and Herbicides:
The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its incorporation into these formulations enhances crop protection and yield, contributing to agricultural sustainability. The effectiveness of this compound in these applications is attributed to its ability to disrupt pest life cycles and inhibit weed growth .
Data Table: Agrochemical Applications
Agrochemical Type | Active Ingredient | Function |
---|---|---|
Herbicide | This compound | Inhibits weed growth |
Pesticide | Various formulations | Protects crops from pests |
Material Science
Incorporation into Polymers:
In material science, this compound is incorporated into polymers and coatings to enhance their chemical resistance and durability. This application is crucial for developing materials that can withstand harsh industrial environments .
Case Study:
Research has shown that polymers modified with this compound exhibit improved thermal stability and mechanical properties compared to unmodified polymers. This advancement opens new avenues for creating high-performance materials for various industrial applications .
Analytical Chemistry
Reagent in Analytical Techniques:
The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances. Its effectiveness in quality control processes within laboratories underscores its significance in analytical chemistry .
Data Table: Analytical Applications
Analytical Technique | Purpose |
---|---|
HPLC | Separation and analysis of compounds |
Spectroscopy | Identification of chemical structures |
Research in Organic Synthesis
Building Block for Complex Molecules:
this compound acts as a valuable building block in organic synthesis, allowing researchers to construct complex molecular architectures efficiently. Its unique electronic properties make it particularly useful for synthesizing novel compounds with desired functionalities .
Case Study:
In a comparative study of structurally similar compounds, this compound demonstrated superior reactivity in nucleophilic aromatic substitution reactions, highlighting its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoroaniline in pharmaceutical synthesis involves its incorporation into the desired chemical structure, enabling the formation of specific pharmacological properties . The bromine and fluorine atoms play a crucial role in modulating the biological activity of the resulting compounds.
Comparison with Similar Compounds
4-Bromoaniline: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluoroaniline: Lacks the bromine atom, affecting its reactivity and applications.
4-Chloro-3-fluoroaniline: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-3-fluoroaniline’s unique combination of bromine and fluorine atoms makes it particularly valuable in the synthesis of complex organic molecules, offering distinct reactivity and properties compared to its analogs .
Biological Activity
4-Bromo-3-fluoroaniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (C7H6BrF) is characterized by the presence of bromine and fluorine substituents on the aromatic ring. The positioning of these halogens significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Target Proteins : Similar compounds have been shown to inhibit specific enzymes or receptors, leading to altered cellular processes. For instance, halogenated anilines often act as inhibitors of certain kinases or phosphatases, impacting signal transduction pathways.
- Biochemical Pathways : It is known that halogenated anilines undergo metabolic transformations such as hydroxylation, which can lead to the formation of reactive metabolites. For example, 4-hydroxylation can result in compounds that exhibit nephrotoxic effects through oxidative stress mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests efficient absorption and metabolism. Similar compounds are typically metabolized via phase I reactions followed by conjugation (e.g., sulfation or glucuronidation), facilitating renal excretion within 24 hours.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
Case Studies
- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Another investigation revealed that this compound could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against Gram-positive bacteria by disrupting their cell membrane integrity, making it a candidate for further development as an antibacterial agent.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 4-bromo-3-fluoroaniline, and how do they influence its handling in synthetic workflows?
- Answer: this compound (C₆H₅BrFN, MW 190.01) has a melting point range of 38–41°C and a boiling point of ~221°C . Its density (~1.67 g/cm³) and hygroscopic nature necessitate storage in dry, cool conditions (0–6°C) to prevent decomposition . These properties dictate its use in reactions requiring anhydrous conditions, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.
Q. What are standard synthetic routes to this compound from aniline derivatives?
- Answer: A common approach involves sequential halogenation and protection/deprotection steps. For example:
Bromination: Direct bromination of 3-fluoroaniline using Br₂ in acetic acid or HBr/H₂O₂ .
Regioselectivity control: Ortho/para-directing effects of the -NH₂ group are modulated by acetylation to avoid over-bromination .
Purity (>97%) is typically confirmed via GC or HPLC .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer: Analytical methods include:
- HPLC/GC: To assess purity (>97% in commercial samples) .
- LCMS: For molecular ion confirmation (e.g., m/z 190 [M+H]⁺) .
- ¹H/¹³C NMR: To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and fluoro substituents impact this compound’s reactivity in cross-coupling reactions?
- Answer: The electron-withdrawing fluoro group deactivates the ring, slowing electrophilic substitution but enhancing oxidative stability. Bromine’s size and leaving-group ability facilitate Suzuki couplings, while the -NH₂ group can act as a directing group or be protected (e.g., Boc) to avoid side reactions . For example, in a Pd-catalyzed coupling, this compound reacts with aryl boronic acids at 110°C in toluene with >90% yield .
Q. What challenges arise in analyzing reaction intermediates involving this compound, and how can they be resolved?
- Answer: Key issues include:
- Byproduct formation: Dehalogenation or NH₂ group oxidation under harsh conditions. Mitigation: Use inert atmospheres (N₂/Ar) and low-temperature reactions .
- Chromatographic separation: Polar byproducts (e.g., dihydroxy derivatives) complicate purification. Solution: Optimize silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 to 3:1) .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Answer: Degradation pathways include:
- Thermal decomposition: Above 150°C, bromine elimination generates fluoroaniline radicals, detectable via EPR .
- Hydrolysis: Moisture induces NH₂ group protonation, reducing nucleophilicity. Storage recommendations: Desiccated at 0–6°C .
Q. What methodologies are employed to resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Answer: Discrepancies often arise from:
- Impurity profiles: Trace metals (e.g., Pd) in commercial samples affect catalysis. Solution: Pre-purify via recrystallization .
- Solvent effects: Polar solvents (e.g., DMF) may shift NMR peaks. Standardization: Report spectra in CDCl₃ or DMSO-d₆ .
Q. Methodological Recommendations
Properties
IUPAC Name |
4-bromo-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVYYAKOPIJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356332 | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656-65-5 | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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